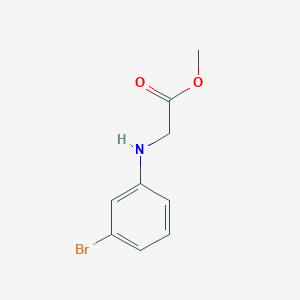

N-(3-Bromophenyl)glycine methyl ester

Description

Properties

IUPAC Name |

methyl 2-(3-bromoanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUPNFJZQXITID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)glycine methyl ester typically involves the reaction of 3-bromobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-bromobenzylamine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of N-(3-Bromophenyl)glycine methyl ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-bromophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenylglycinate.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Phenylglycinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of N-(3-Bromophenyl)glycine methyl ester is as an intermediate in the synthesis of various pharmaceuticals. The compound can participate in several chemical reactions, including:

- Cross-Coupling Reactions : The bromine atom in the compound allows for coupling reactions with various nucleophiles, facilitating the formation of complex molecular structures essential for drug development .

- Amide Bond Formation : The amino group can be utilized to form amide bonds, which are crucial in building peptide-like structures that have therapeutic potential .

- Nucleophilic Substitutions : Its structure allows for nucleophilic attacks, leading to the formation of diverse derivatives that can exhibit different biological activities .

Role as a Protecting Group

The methyl ester functionality serves as a protecting group during multi-step synthesis processes. This characteristic is particularly useful when selective deprotection is required to manipulate functional groups without affecting other reactive sites on the molecule. This feature enhances the compound's utility in synthesizing target molecules with specific stereochemical or regiochemical requirements .

Agrochemical Applications

N-(3-Bromophenyl)glycine methyl ester also finds applications in agrochemicals. Its derivatives can be used to develop herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest control and weed management. The ability to modify its structure allows for the design of compounds with tailored biological activity against specific pests or diseases .

Research and Development

In scientific research, N-(3-Bromophenyl)glycine methyl ester serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity profile makes it an ideal candidate for exploring new pathways in organic synthesis, including:

- Metal-Free Synthesis : Recent studies have highlighted its role in metal-free synthetic pathways, which are increasingly sought after due to environmental concerns associated with heavy metal catalysts .

- Synthesis of Glycine Betaine Derivatives : The compound has been explored for synthesizing glycine betaine derivatives, which possess interesting biological properties and potential applications in various fields including medicine and agriculture .

Case Studies and Research Findings

Several studies have documented the applications of N-(3-Bromophenyl)glycine methyl ester:

- Synthesis of Glycine Betaine Derivatives : A study demonstrated the efficient conversion of cyclic amines with aryl diazoacetates to produce glycine betaine derivatives using N-(3-Bromophenyl)glycine methyl ester as a key intermediate, achieving high yields without extensive purification steps .

- Pharmaceutical Intermediates : Research has shown that this compound can be used to synthesize intermediates for drugs targeting cardiovascular diseases, showcasing its relevance in medicinal chemistry .

- Agrochemical Development : Investigations into its derivatives have led to the discovery of new agrochemicals that effectively manage pest populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)glycine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the glycine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between N-(3-Bromophenyl)glycine methyl ester derivatives and analogous compounds:

Key Observations:

In contrast, the 3-chloro-4-fluorophenyl analog (CAS: 863187-31-9) introduces dual halogenation, which may alter metabolic stability or lipophilicity .

Methylsulfonyl derivatives (CAS: 333448-11-6) offer a balance between solubility and molecular complexity .

Ester Group Flexibility :

- Ethyl ester derivatives (e.g., CAS: 333448-11-6 vs. ethyl-based compounds in ) may exhibit prolonged half-lives compared to methyl esters due to slower enzymatic hydrolysis .

Research Implications and Limitations

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests:

- Synthetic Utility : The phenylsulfonyl group in CAS: 363182-55-2 could serve as a protecting group in multi-step syntheses, whereas methylsulfonyl derivatives (CAS: 333448-11-6) might act as intermediates for sulfonamide-based drug candidates .

- Thermodynamic Stability : Halogenated analogs (e.g., bromo vs. chloro-fluoro) may exhibit distinct crystallinity or thermal stability profiles, impacting formulation strategies .

Biological Activity

N-(3-Bromophenyl)glycine methyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound N-(3-Bromophenyl)glycine methyl ester has the molecular formula . Its structure features a brominated phenyl group attached to a glycine moiety, with a methyl ester functional group. The synthesis typically involves the bromination of an appropriate phenylglycine precursor followed by esterification.

1. NMDA Receptor Modulation

Research has shown that derivatives of glycine, including N-(3-Bromophenyl)glycine methyl ester, can act as modulators of the N-Methyl-D-Aspartate (NMDA) receptor. This receptor plays a critical role in synaptic plasticity and memory function. Studies indicate that compounds with structural similarities to glycine can function as agonists at the glycine binding site of NMDA receptors, which are implicated in various neurological disorders.

- Agonist Potency : Compounds similar to N-(3-Bromophenyl)glycine methyl ester have demonstrated varying agonist potencies across different NMDA receptor subtypes (GluN1/2A-D). For instance, certain derivatives have shown a preference for GluN1/2C and GluN1/2D subtypes, suggesting potential therapeutic applications in conditions like schizophrenia and neurodegenerative diseases where NMDA receptor function is disrupted .

2. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of glycine derivatives. For example, some compounds have been shown to inhibit the activity of P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer therapy. By modulating P-gp activity, these compounds could enhance the efficacy of chemotherapeutic agents .

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives can inhibit ATPase activity associated with P-gp, indicating their potential as adjuvants in cancer treatment . This is crucial for overcoming drug resistance in tumors.

Case Studies

- NMDA Receptor Agonism : A study evaluated various glycine analogues, including those based on N-(3-Bromophenyl)glycine methyl ester. Results indicated that specific modifications could enhance selectivity and potency at NMDA receptor subtypes (Table 1 summarizes key findings).

| Compound | Receptor Subtype | Agonist Potency | Efficacy (%) |

|---|---|---|---|

| 13g | GluN1/2C | High | 94 |

| 13i | GluN1/2D | Higher | 96 |

Q & A

Q. What are the established synthetic routes for N-(3-Bromophenyl)glycine Methyl Ester, and how can reaction conditions be optimized?

N-(3-Bromophenyl)glycine methyl ester is typically synthesized via alkylation or condensation reactions. A common approach involves reacting 3-bromophenylamine with a glycine methyl ester derivative under nucleophilic conditions. For example, methyl esters of substituted glycines are often prepared by treating the corresponding carboxylic acid with methanol in the presence of HCl (Fischer esterification) . Optimization parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOMe) to enhance reaction rates.

- Temperature control : Maintaining 60–80°C to balance reactivity and byproduct formation.

- Purification : Column chromatography or recrystallization to isolate the product, with purity assessed via HPLC (>95% purity is typical) .

Q. Which analytical techniques are critical for characterizing N-(3-Bromophenyl)glycine Methyl Ester?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~3.7 ppm for methoxy) and bromophenyl substituent (aromatic protons at δ 7.0–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₀BrNO₂: ~258.0 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and monitor degradation .

Advanced Research Questions

Q. How does the bromine atom in N-(3-Bromophenyl)glycine Methyl Ester influence its reactivity in cross-coupling reactions?

The bromine substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key considerations:

- Catalyst systems : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos for efficient coupling.

- Substrate compatibility : The ester group may require protection (e.g., silylation) to prevent side reactions.

- Mechanistic insights : Bromine acts as a leaving group, facilitating aryl-aryl bond formation. Related brominated glycine esters have been used to synthesize bioactive molecules .

Q. What strategies address enantiomeric purity challenges in synthesizing chiral derivatives of this compound?

Achieving enantiomeric purity often involves:

- Chiral resolution : Using resolving agents like (+)-tartaric acid or (-)-camphorsulfonic acid to separate racemic mixtures .

- Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., BINAP-Ru complexes) to induce stereoselectivity during glycine ester formation.

- Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee >98%) .

Q. How can computational methods predict the stability and degradation pathways of N-(3-Bromophenyl)glycine Methyl Ester under varying conditions?

Density Functional Theory (DFT) and molecular dynamics simulations can model:

- Hydrolytic degradation : Susceptibility of the ester bond to hydrolysis at different pH levels.

- Thermal stability : Activation energy for decomposition, validated via thermogravimetric analysis (TGA).

- Byproduct identification : Predicting intermediates using software like Gaussian or ADF .

Data Contradiction and Validation

Q. Discrepancies in reported melting points for similar bromophenyl glycine esters: How should researchers validate their findings?

Melting points for brominated glycine derivatives vary due to polymorphic forms or impurities. For example, DL-2-(3-Bromophenyl)glycine has a reported mp range of 99–102°C , while analogous esters may differ. Validation steps:

- Repetition : Synthesize the compound multiple times under controlled conditions.

- DSC analysis : Differential scanning calorimetry to detect polymorphic transitions.

- Cross-referencing : Compare data with peer-reviewed studies (e.g., J. Org. Chem.) rather than supplier catalogs .

Applications in Drug Discovery

Q. What role does N-(3-Bromophenyl)glycine Methyl Ester play as a precursor in medicinal chemistry?

This compound serves as a versatile intermediate:

- Anticancer agents : Brominated aromatic rings are incorporated into kinase inhibitors (e.g., analogues of Mebrofenin, a hepatobiliary imaging agent) .

- Peptide mimics : The ester group is hydrolyzed to generate glycine derivatives for protease-resistant peptide synthesis.

- PET tracers : Radiolabeling with ⁷⁶Br or ¹⁸F for imaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.